Cas no 64241-02-7 (Ethyl 2-amino-6-hydroxybenzoate)
Ethyl 2-amino-6-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-6-hydroxybenzoate
- 2-amino-6-hydroxy benzoic acid ethyl ester
- A867920
- DTXSID90743171
- Benzoic acid, 2-amino-6-hydroxy-, ethyl ester
- CS-0365049
- 64241-02-7
- Ethyl2-amino-6-hydroxybenzoate
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- MDL: MFCD21604263
- Inchi: 1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3
- InChI Key: WMPIXNYJHKHSJG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=CC=CC=1N)O)=O
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.55
Ethyl 2-amino-6-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153460-1g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95% | 1g |
$430 | 2023-01-09 | |
| Alichem | A019095955-5g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95% | 5g |
$931.97 | 2023-09-01 | |
| Alichem | A019095955-10g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95% | 10g |
$1326.13 | 2023-09-01 | |
| Alichem | A019095955-25g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95% | 25g |
$2208.32 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435719-1g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95+% | 1g |
¥3658.00 | 2024-05-05 | |
| Ambeed | A683390-1g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95+% | 1g |
$414.0 | 2025-04-18 | |
| Crysdot LLC | CD12048336-1g |
Ethyl 2-amino-6-hydroxybenzoate |
64241-02-7 | 95+% | 1g |
$455 | 2024-07-24 |
Ethyl 2-amino-6-hydroxybenzoate Suppliers
Ethyl 2-amino-6-hydroxybenzoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Ethyl 2-amino-6-hydroxybenzoate
Ethyl 2-amino-6-hydroxybenzoate (CAS No. 64241-02-7): A Comprehensive Overview
Ethyl 2-amino-6-hydroxybenzoate, identified by its Chemical Abstracts Service (CAS) number 64241-02-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This organic compound, characterized by its ester and amine functional groups, has garnered attention due to its potential applications in drug development and as a building block for more complex molecules.
The molecular structure of Ethyl 2-amino-6-hydroxybenzoate consists of a benzoic acid core substituted with an amino group at the 2-position and a hydroxyl group at the 6-position, with the carboxylic acid moiety esterified with ethanol. This configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both amine and hydroxyl groups allows for further functionalization, making it a versatile precursor in the synthesis of pharmacologically active agents.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic heterocycles. Ethyl 2-amino-6-hydroxybenzoate has been explored as a potential scaffold for drugs targeting various biological pathways. Its structural features are reminiscent of several bioactive molecules, including those with antimicrobial and anti-inflammatory properties. The compound's ability to interact with biological targets has been investigated through computational modeling and experimental studies.
One of the most promising areas of research involving Ethyl 2-amino-6-hydroxybenzoate is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the benzoic acid core, researchers have been able to develop derivatives that exhibit potent inhibitory activity against specific kinases. For instance, studies have shown that certain analogs of Ethyl 2-amino-6-hydroxybenzoate can selectively inhibit tyrosine kinases, which are overactive in many cancer types.
The hydroxyl and amino groups on the benzoic acid ring provide multiple sites for chemical modification, allowing for the creation of libraries of compounds with diverse pharmacological profiles. This flexibility has enabled the discovery of several lead compounds that are currently undergoing further optimization for clinical use. The ester group also offers opportunities for prodrug design, where it can be cleaved in vivo to release the active pharmacophore.
Another area where Ethyl 2-amino-6-hydroxybenzoate has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new classes of antibiotics. The structural motifs present in Ethyl 2-amino-6-hydroxybenzoate have been found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Preliminary studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
The synthesis of Ethyl 2-amino-6-hydroxybenzoate can be achieved through several routes, each offering advantages depending on the desired scale and purity. One common method involves the reaction of 2-amino-6-hydroxynicotinic acid with ethanol in the presence of an acid catalyst. This approach provides good yields and is compatible with industrial-scale production. Alternative synthetic routes include palladium-catalyzed cross-coupling reactions, which offer higher selectivity and fewer byproducts.
In conclusion, Ethyl 2-amino-6-hydroxybenzoate (CAS No. 64241-02-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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